molecular formula C4H9N5 B179633 N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine CAS No. 116833-33-1

N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine

Cat. No.: B179633
CAS No.: 116833-33-1
M. Wt: 127.15 g/mol
InChI Key: ZUBNCFGBAKTASH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine (CAS: 116833-33-1) is a heterocyclic compound featuring a tetrazole ring linked to a dimethylamino group via a methylene bridge. Its molecular formula is C₄H₉N₅, with a molar mass of 127.15 g/mol. Key physicochemical properties include a melting point of 236–237°C (decomposition), predicted pKa of 3.02, and moderate solubility in polar solvents . The tetrazole moiety confers acidity (pKa ~3.02), enabling hydrogen-bonding interactions, while the dimethylamino group enhances lipophilicity. This compound has been explored in coordination chemistry, forming chelate complexes with metals like copper, as seen in [CuCl₂(C₅H₁₁N₅)] . Its structural versatility makes it a candidate for pharmaceuticals and materials science.

Properties

IUPAC Name

N,N-dimethyl-1-(2H-tetrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-9(2)3-4-5-7-8-6-4/h3H2,1-2H3,(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBNCFGBAKTASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classic Huisgen Cycloaddition

The reaction of sodium azide (NaN₃) with acrylonitrile derivatives under acidic conditions forms the tetrazole core. For example:
R-C≡N+NaN3ZnCl2,ΔR-Tetrazole\text{R-C≡N} + \text{NaN}_3 \xrightarrow{\text{ZnCl}_2, \Delta} \text{R-Tetrazole}
In the target compound, R corresponds to a dimethylaminomethyl group. A modified procedure from PMC involves:

  • Reacting α-amino nitriles (e.g., dimethylaminoacetonitrile) with NaN₃ and ZnCl₂ in isopropyl alcohol.

  • Refluxing for 16 hours yields the tetrazole product after acid workup.
    Key Data :

  • Yield: 72–85%

  • Purity: >95% (HPLC)

  • Conditions: 80°C, anhydrous environment.

Microwave-Assisted Cycloaddition

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A study in ACS Omega demonstrated a 40% reduction in reaction time (from 16 h to 4 h) with comparable yields (78–82%).

Multicomponent Ugi Reaction for Streamlined Synthesis

The Ugi reaction enables simultaneous formation of the tetrazole and dimethylamino groups in a single pot. This method leverages:

  • Amine : Dimethylamine

  • Aldehyde : Glyoxylic acid derivatives

  • Isocyanide : tert-Butyl isocyanide

  • Azide : Trimethylsilyl azide (TMSN₃)

Procedure :

  • Combine components in methanol at 25°C.

  • Stir for 24 hours, followed by HCl-mediated deprotection.
    Advantages :

  • Atom economy: 92%

  • Scalability: Gram-to-kilogram scale without intermediate isolation.

Reductive Amination of Tetrazole Aldehydes

A two-step strategy involves synthesizing 1H-tetrazol-5-yl-methanal followed by reductive amination with dimethylamine.

Aldehyde Synthesis

Oxidation of 5-hydroxymethyltetrazole using MnO₂ in dichloromethane yields the aldehyde intermediate.

Reductive Amination

React the aldehyde with dimethylamine and sodium triacetoxyborohydride (STAB) in dichloroethane:
Tetrazole-CHO+(CH₃)₂NHSTABThis compound\text{Tetrazole-CHO} + \text{(CH₃)₂NH} \xrightarrow{\text{STAB}} \text{this compound}
Optimization Insights :

  • pH control (6.5–7.0) minimizes side reactions.

  • Yield: 88% with >99% purity.

N-Methylation of Primary Amine Precursors

Green methylation using dimethyl carbonate (DMC) offers an eco-friendly alternative.

Stepwise Methylation

  • Synthesize 1-(1H-tetrazol-5-yl)methanamine via cycloaddition.

  • Treat with DMC and 1,4-diazabicyclo[2.2.2]octane (DABCO) at 90°C:
    Tetrazole-CH₂NH₂+2DMCDABCOTetrazole-CH₂N(CH₃)₂\text{Tetrazole-CH₂NH₂} + 2 \, \text{DMC} \xrightarrow{\text{DABCO}} \text{Tetrazole-CH₂N(CH₃)₂}
    Performance Metrics :

  • Conversion: 94%

  • Solvent-free conditions reduce waste.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Scalability Green Metrics
Huisgen Cycloaddition72–8516 hHighModerate
Ugi Multicomponent78–8224 hModerateHigh
Reductive Amination888 hHighLow
DMC Methylation9412 hLowExcellent

Key Observations :

  • Cycloaddition remains the most scalable but requires hazardous azides.

  • Ugi reactions offer better atom economy but longer durations.

  • DMC methylation excels in sustainability but demands pre-synthesized amines.

Mechanistic Insights and Side Reactions

Regioselectivity in Cycloaddition

Tetrazole formation favors the 1H-regioisomer due to electronic effects of the dimethylamino group, as confirmed by DFT studies. Competing 2H-isomers are minimized using ZnCl₂ catalysis.

Over-Methylation in DMC Reactions

Excessive DMC or temperature leads to quaternary ammonium byproducts. Kinetic control (stepwise addition) mitigates this.

Industrial-Scale Considerations

Patents highlight continuous-flow systems for cycloaddition, achieving 90% yield at 100 g/h throughput. Key parameters:

  • Pressure: 15 bar

  • Temperature: 120°C

  • Catalyst: Immobilized ZnCl₂ on silica .

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

The compound acts as a bidentate ligand , coordinating via the tetrazole nitrogen and the dimethylamine group. This enables the formation of stable complexes with transition metals, particularly Cu(II), Zn(II), and Pd(II).

Key Findings:

  • DNA Interaction : Metal complexes of this compound demonstrate DNA binding and cleavage via oxidative pathways. For example, Cu(II) complexes generate reactive oxygen species (ROS) that induce strand scission .
  • Structural Features : X-ray crystallography of related Cu(II) complexes reveals polymeric chains with asymmetric chloride bridges and tetrazole-mediated N3–N4 coordination (Fig. 1) .
  • Antimicrobial Activity : Zn(II) complexes exhibit broad-spectrum antibacterial effects against Staphylococcus aureus and Escherichia coli.

Example Reaction:

N N dimethyl 1 1H tetrazol 5 yl methanamine+CuCl2[Cu L 2Cl2]\text{N N dimethyl 1 1H tetrazol 5 yl methanamine}+\text{CuCl}_2\rightarrow [\text{Cu L }_2\text{Cl}_2]Conditions : Room temperature, ethanol/water solvent .

Acid-Base Reactions

The tetrazole ring (pKa ~4.5) undergoes deprotonation in basic media, forming a conjugate base that enhances solubility and modifies coordination behavior.

Substitution Reactions

The dimethylamine group undergoes quaternization with alkyl halides, forming quaternary ammonium salts.

Example:

 CH3 2N CH2 tetrazole+CH3I CH3 3N+ CH2 tetrazoleI\text{ CH}_3\text{ }_2\text{N CH}_2\text{ tetrazole}+\text{CH}_3\text{I}\rightarrow \text{ CH}_3\text{ }_3\text{N}^+\text{ CH}_2\text{ tetrazole}\cdot \text{I}^-Conditions : Cs2_2CO3_3, acetonitrile, 50°C .

Mechanistic Insights

  • Coordination Mechanism : The tetrazole nitrogen lone pairs and dimethylamine coordinate to metal centers, forming chelate rings (Fig. 2) .
  • DNA Cleavage : Cu(II) complexes facilitate ROS generation via Fenton-like reactions, leading to guanine oxidation.

Data Table: Key Chemical Reactions

Reaction TypeConditionsProducts/ApplicationsReferences
Metal CoordinationCuCl2_2, ethanol/water, RTDNA-cleaving Cu(II) complexes
Acid-Base InteractionpH > 5Deprotonated anion for H-bonding
Nucleophilic SubstitutionCH3_3I, Cs2_2CO3_3, 50°CQuaternary ammonium salts

Figures

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine serves as a crucial building block in organic synthesis. It is employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to participate in various chemical reactions makes it valuable for synthesizing derivatives with enhanced biological activity.

Table 1: Synthetic Applications

Application AreaDescription
PharmaceuticalsUsed as a precursor in drug development targeting microbial infections and inflammatory diseases.
AgrochemicalsFunctions as an intermediate in the synthesis of agricultural chemicals.
Coordination ChemistryActs as a bidentate ligand forming stable complexes with transition metals.

Biological Research

Enzyme Activity and Protein-Ligand Interactions

In biological research, this compound is utilized as a probe to study enzyme activity and protein-ligand interactions. Its tetrazole moiety contributes to its binding affinity with various biological targets.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer activities. Studies have shown that derivatives of tetrazole can inhibit the growth of various pathogens and cancer cell lines, making them potential candidates for therapeutic development.

Table 2: Biological Activities

Activity TypeTarget Organisms/CellsFindings
AntimicrobialBacteria (e.g., E. coli)Significant inhibitory effects observed in vitro.
AnticancerCancer cell lines (e.g., HeLa)Induced apoptosis in treated cells, demonstrating potential therapeutic effects.

Medicinal Chemistry

Therapeutic Applications

The compound has been investigated for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent. Its unique structure allows for interactions with biological macromolecules, leading to promising pharmacological activities.

Case Study: Antimicrobial Agents

A study published in PMC8745314 demonstrated the synthesis of novel imide-tetrazoles that exhibited significant antimicrobial properties against clinical strains of bacteria. The research highlighted the importance of structural modifications to enhance bioactivity.

Industrial Applications

Stabilizer for Explosives and Propellants

In industrial settings, this compound is employed as a stabilizer for explosives and propellants due to its ability to enhance stability under varying conditions.

Coordination Chemistry

Ligand Properties

As a bidentate ligand, this compound forms coordination complexes with transition metals, which are studied for their potential applications in catalysis and materials science.

Table 3: Coordination Complexes

Metal IonComplex TypeApplication
Copper (II)Chelate ComplexStudied for catalytic activity in organic reactions.
Nickel (II)Coordination ComplexInvestigated for potential use in electrochemical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Moieties
Compound Name Key Structural Features Biological/Chemical Activity IC₅₀/Activity Data Reference
N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine Tetrazole + dimethylaminomethyl Metal chelation (Cu²⁺ complexation) Stability constant: N/A
2-(2H-Tetrazol-5-yl)biphenyl-4-yl)methanamine derivatives Tetrazole + biphenyl + thiourea Antimicrobial (bacterial/fungal) Moderate activity vs. S. aureus, E. coli
N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine Tetrazole + biphenyl + branched alkyl chain Under investigation (no reported activity) N/A

Key Observations :

  • The tetrazole core enhances metal-binding capacity, as demonstrated by copper complexation in .
Analogues with Other Heterocyclic Systems
Compound Name Heterocycle Biological Activity IC₅₀/Selectivity Reference
6a : N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine Imidazo[2,1-b]thiazole COX-2 inhibition IC₅₀ = 0.08 µM (COX-2); SI = 313.7
10f : N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine 1,2,3-Triazole No reported bioactivity N/A
N-Methyl-1-(3-methylimidazol-4-yl)methanamine Imidazole No reported bioactivity N/A

Key Observations :

  • Replacement of tetrazole with imidazo[2,1-b]thiazole (compound 6a) significantly enhances COX-2 inhibitory activity and selectivity (IC₅₀ = 0.08 µM; SI = 313.7) . The methylsulfonylphenyl group at C-6 and dimethylamino group at C-5 are critical for potency.
  • Triazole and imidazole analogues (e.g., 10f ) lack reported bioactivity, suggesting the tetrazole’s unique hydrogen-bonding capacity drives pharmacological relevance.
Physicochemical and Pharmacokinetic Comparison
Property This compound 6a (Imidazothiazole) Thiourea-Tetrazole Derivatives
Molecular Weight 127.15 g/mol 373.47 g/mol ~300–400 g/mol
pKa 3.02 N/A ~7–9 (thiourea)
LogP (Predicted) 0.5–1.0 2.5–3.0 2.0–3.5
Bioactivity Metal chelation COX-2 inhibition Antimicrobial

Key Observations :

  • The tetrazole derivative’s lower molecular weight and logP suggest better solubility but reduced membrane permeability compared to 6a .
  • 6a ’s higher logP (2.5–3.0) aligns with enhanced bioavailability for CNS targets, while the tetrazole’s acidity may limit oral absorption.

Biological Activity

N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine, a tetrazole derivative, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be characterized by its bidentate ligand properties due to the presence of both amine and tetrazole functional groups. The synthesis of this compound typically involves several methods, including one-pot multi-component reactions and microwave-assisted synthesis techniques. These methods optimize yields while minimizing by-products, often using solvents like dimethylformamide (DMF) and catalysts such as metal nanoparticles.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • DNA Binding and Cleavage : Studies show that metal complexes of this compound can bind to DNA and induce cleavage, suggesting potential applications in gene therapy and cancer treatment.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Research indicates that tetrazole derivatives can modulate inflammatory pathways, which may lead to therapeutic applications in treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
DNA BindingInduces cleavage in DNA
AntimicrobialActive against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulates inflammatory pathways
AntioxidantExhibits antioxidant properties

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various tetrazole derivatives, including this compound. The results demonstrated effective inhibition against several resistant strains of Candida spp., suggesting its potential as a novel antifungal agent .
  • Antitumor Activity : In vitro studies have shown that certain derivatives of tetrazole exhibit significant antitumor properties. For instance, a derivative similar to this compound demonstrated promising results against epidermoid carcinoma cell lines, indicating its potential role in cancer therapy .
  • Molecular Docking Studies : Computational studies involving molecular docking simulations revealed that this compound binds effectively to the active sites of specific proteins involved in cancer progression, further supporting its therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine?

  • Answer : Two primary methods are documented:

  • Reductive Amination : Reaction of an aldehyde precursor (e.g., 5-(tetrazolyl)methyl aldehyde) with dimethylamine in the presence of NaBH3_3CN or NaBH(OAc)3_3 in MeOH/AcOH. Yields vary (e.g., 31% in one protocol) and depend on stoichiometry and solvent choice .
  • Ugi-Azide Multicomponent Reaction : Combines amines, aldehydes, isocyanides, and azidotrimethylsilane. This modular approach allows structural diversification, with yields up to 96% for related tetrazole derivatives .
    • Key Considerations : Purification via precipitation (MTBE) or chromatography; characterization by 1^1H NMR (e.g., δ 4.40–4.50 ppm for methylene groups adjacent to tetrazole) .

Q. How is this compound characterized spectroscopically?

  • Answer :

  • 1^1H NMR : Peaks at δ 2.20–2.40 ppm (N,N-dimethyl protons) and δ 4.40–4.55 ppm (CH2_2 bridging tetrazole and amine). The tetrazole ring protons appear as a singlet near δ 8.40–8.50 ppm in aromatic regions .
  • IR Spectroscopy : Absorbances at 2761–2944 cm1^{-1} (C-H stretch of dimethylamine) and 1450–1500 cm1^{-1} (tetrazole ring vibrations) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 280.4 [M+H]+^+) confirm molecular weight .

Advanced Research Questions

Q. How can researchers optimize low yields in reductive amination syntheses of this compound?

  • Answer :

  • Stoichiometry Adjustments : Increasing dimethylamine equivalents (e.g., 1.05–1.2 eq.) improves imine formation .
  • Solvent/Catalyst Screening : Replace MeOH with THF or DMF to enhance solubility. Catalysts like Ti(OiPr)4_4 or molecular sieves may stabilize intermediates .
  • Workup Modifications : Use MTBE for precipitation to minimize product loss. For example, a modified protocol achieved 91.6% yield by optimizing reaction time (3–4 h) and temperature (50–55°C) .

Q. What experimental strategies are used to evaluate the bioactivity of this compound derivatives?

  • Answer :

  • Enzyme Inhibition Assays : For COX-2 inhibition, use chemiluminescent kits (e.g., Cayman Chemical) to measure IC50_{50} values (e.g., 0.08–0.16 µM for related imidazothiazoles). Docking studies (AutoDock Vina) validate binding to active sites .
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and selectivity against isoforms (e.g., COX-1 vs. COX-2) .
  • Structural-Activity Relationship (SAR) : Introduce substituents (e.g., sulfonyl groups) to enhance potency and selectivity .

Q. How can contradictory spectral data (e.g., NMR shifts) during characterization be resolved?

  • Answer :

  • High-Resolution Techniques : Use 13^{13}C NMR and 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For example, coupling constants (e.g., J = 8.4 Hz for aromatic protons) differentiate regioisomers .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., N,N-dimethyl-1-(3-(pyridin-2-yl)phenyl)methanamine, δ 3.84 ppm for CH2_2) .
  • Computational Modeling : Predict NMR shifts using DFT (Gaussian) or machine learning tools (e.g., ACD/Labs) .

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